molecular formula C19H29BrO3 B1212887 6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one CAS No. 24543-59-7

6alpha-Bromo-17beta-hydroxy-17alpha-methyl-4-oxa-5alpha-androstan-3-one

Cat. No.: B1212887
CAS No.: 24543-59-7
M. Wt: 385.3 g/mol
InChI Key: ZUIGZKIOHUNINA-LWPUPYOYSA-N
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Description

Compound 6 is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed in educational materials to demonstrate chemical principles, reaction mechanisms, and synthetic routes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 6 can be achieved through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent under controlled conditions. For example, the reaction of ethanol with hydrogen chloride gas in the presence of a zinc chloride catalyst can produce ethyl chloride, which can then be further reacted to form Compound 6.

Industrial Production Methods

In an industrial setting, the production of Compound 6 typically involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This allows for the efficient production of Compound 6 with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Compound 6 undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents, Compound 6 can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction of Compound 6 using reducing agents like lithium aluminum hydride can yield primary or secondary alcohols.

    Substitution: Compound 6 can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group attached to the carbon atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary alcohols.

    Substitution: Various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Compound 6 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.

    Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.

    Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Compound 6 involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, Compound 6 may act as a substrate for certain enzymes, leading to the formation of intermediate products that participate in metabolic pathways. The exact molecular targets and pathways depend on the specific context in which Compound 6 is used.

Comparison with Similar Compounds

Similar Compounds

  • Compound 7
  • Compound 8
  • Compound 9

Comparison

Compound 6 is unique in its ability to undergo a wide range of chemical reactions under various conditions. Compared to Compound 7, which may only participate in oxidation reactions, Compound 6 can also undergo reduction and substitution reactions. Similarly, Compound 8 and Compound 9 may have limited applications in specific fields, whereas Compound 6 is versatile and widely used in chemistry, biology, medicine, and industry.

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Properties

CAS No.

24543-59-7

Molecular Formula

C19H29BrO3

Molecular Weight

385.3 g/mol

IUPAC Name

(1S,3aS,3bR,5S,5aS,9aR,9bS,11aS)-5-bromo-1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydroindeno[5,4-f]chromen-7-one

InChI

InChI=1S/C19H29BrO3/c1-17-7-6-15(21)23-16(17)14(20)10-11-12(17)4-8-18(2)13(11)5-9-19(18,3)22/h11-14,16,22H,4-10H2,1-3H3/t11-,12+,13+,14+,16-,17-,18+,19+/m1/s1

InChI Key

ZUIGZKIOHUNINA-LWPUPYOYSA-N

SMILES

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br

Isomeric SMILES

C[C@]12CCC(=O)O[C@@H]1[C@H](C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Br

Canonical SMILES

CC12CCC(=O)OC1C(CC3C2CCC4(C3CCC4(C)O)C)Br

Synonyms

BOMT
Ro 7-2340

Origin of Product

United States

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